IbrutinibM25
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IbrutinibM25 involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxyphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: This is achieved through a series of cyclization and reduction reactions.
Final coupling and functionalization: The final step involves coupling the piperidine intermediate with the pyrazolo[3,4-d]pyrimidine core and introducing the prop-2-en-1-one moiety
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
IbrutinibM25 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
IbrutinibM25 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of kinase inhibitors and their interactions with target proteins.
Biology: It serves as a tool to investigate the role of Bruton’s tyrosine kinase in B-cell receptor signaling and other cellular processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating B-cell malignancies and other diseases involving abnormal kinase activity.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
IbrutinibM25 exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton’s tyrosine kinase. This irreversible inhibition blocks the kinase’s activity, disrupting the B-cell receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, making it effective in treating B-cell malignancies .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor used to treat chronic lymphocytic leukemia and small lymphocytic lymphoma.
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action.
Zanubrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced side effects.
Uniqueness
IbrutinibM25 is unique due to its high potency and irreversible binding to Bruton’s tyrosine kinase. This results in sustained inhibition of the kinase, providing prolonged therapeutic effects. Additionally, its ability to inhibit multiple kinases makes it a versatile compound in the treatment of various malignancies .
Properties
Molecular Formula |
C25H24N6O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(prop-2-enoylamino)pentanoic acid |
InChI |
InChI=1S/C25H24N6O4/c1-2-20(32)27-14-17(10-13-21(33)34)31-25-22(24(26)28-15-29-25)23(30-31)16-8-11-19(12-9-16)35-18-6-4-3-5-7-18/h2-9,11-12,15,17H,1,10,13-14H2,(H,27,32)(H,33,34)(H2,26,28,29) |
InChI Key |
PBSUVSLBFFXSQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC(CCC(=O)O)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Origin of Product |
United States |
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